Ethoxyethane;trifluoroborane;hydrofluoride
Overview
Description
Ethoxyethane;trifluoroborane;hydrofluoride, also known as tetrafluoroboric acid diethyl ether complex, is a chemical compound with the molecular formula HBF4 · O(CH2CH3)2. It is a colorless to pale orange liquid that is highly reactive and used in various chemical processes. This compound is known for its role as a Lewis acid catalyst in organic synthesis, particularly in activating carbonyl compounds and facilitating various condensation reactions .
Mechanism of Action
Target of Action
Fluoroboric acid diethyl ether complex is primarily used as a Lewis acid catalyst in organic synthesis . It is known to target carbonyl groups, facilitating various condensation reactions .
Mode of Action
The complex acts by activating carbonyl groups, making them more susceptible to nucleophilic attack . This activation is achieved through the formation of a coordinate covalent bond between the Lewis acid (the complex) and the Lewis base (carbonyl oxygen), which increases the electrophilicity of the carbonyl carbon .
Biochemical Pathways
The complex is involved in the facilitation of phosphine-borane decomplexation from bisphosphine-borane complexes for the preparation of bisphosphine ligands . It can also act as ligands to synthesize with transition-metal complexes .
Result of Action
The activation of carbonyl groups by the complex leads to the facilitation of various condensation reactions . This can result in the formation of a wide range of organic compounds, depending on the specific reactants involved .
Action Environment
The action of the fluoroboric acid diethyl ether complex can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of water, as it reacts with water . Its storage temperature is also crucial for maintaining its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Fluoroboric acid diethyl ether complex plays a significant role in biochemical reactions. It is used to facilitate phosphine-borane decomplexation from bisphosphine-borane complexes for the preparation of bisphosphine ligands . It can also act as ligands to synthesize with transition-metal complexes
Molecular Mechanism
It is known to act as a Lewis acid catalyst and can facilitate certain reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxyethane;trifluoroborane;hydrofluoride can be synthesized by reacting tetrafluoroboric acid with diethyl ether. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The general reaction is as follows:
HBF4+(C2H5)2O→HBF4⋅O(C2H5)2
The reaction is usually carried out at low temperatures to prevent decomposition and to maintain the stability of the complex .
Industrial Production Methods: In industrial settings, the production of fluoroboric acid diethyl ether complex involves the careful handling of tetrafluoroboric acid and diethyl ether. The process requires precise control of temperature and pressure to ensure the purity and yield of the product. The complex is often produced in large quantities for use in various chemical industries .
Chemical Reactions Analysis
Types of Reactions: Ethoxyethane;trifluoroborane;hydrofluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, particularly in the activation of carbonyl compounds.
Decomplexation Reactions: It facilitates the decomplexation of phosphine-borane complexes, aiding in the preparation of bisphosphine ligands.
Common Reagents and Conditions:
Reagents: Common reagents used with fluoroboric acid diethyl ether complex include phosphine-borane complexes and various carbonyl compounds.
Major Products:
Scientific Research Applications
Ethoxyethane;trifluoroborane;hydrofluoride has a wide range of applications in scientific research, including:
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.
Medicine: The complex is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Fluoroboric Acid: Similar to fluoroboric acid diethyl ether complex but lacks the diethyl ether component.
Boron Trifluoride Diethyl Etherate: Another Lewis acid complex used in organic synthesis, but with different reactivity and applications.
Uniqueness: Ethoxyethane;trifluoroborane;hydrofluoride is unique due to its specific combination of tetrafluoroboric acid and diethyl ether, which imparts distinct reactivity and stability. Its ability to facilitate the decomplexation of phosphine-borane complexes and activate carbonyl compounds makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
ethoxyethane;trifluoroborane;hydrofluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O.BF3.FH/c1-3-5-4-2;2-1(3)4;/h3-4H2,1-2H3;;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHGDBFMJCLEOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCOCC.F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Tetrafluoroboric acid diethyl ether complex | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19845 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
67969-82-8 | |
Record name | Borate(1-), tetrafluoro-, hydrogen, compd. with 1,1'-oxybis[ethane] (1:1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrogen tetrafluoroborate(1-), compound with ethyl ether (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.785 | |
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